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molecular formula C12H15NO2 B8323538 1-(4-Hydroxyphenyl)cyclopentane-1-carboxamide CAS No. 165119-38-0

1-(4-Hydroxyphenyl)cyclopentane-1-carboxamide

Cat. No. B8323538
M. Wt: 205.25 g/mol
InChI Key: JGWMGBAAEDGUQT-UHFFFAOYSA-N
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Patent
US05776951

Procedure details

1-Hydroxybenzotriazole (3.68 g, Aldrich), 1-Ethyl-3-(3-Dimethylaminopropyl)-carbodiimide hydrochloride (5.28 g Sigma) and N-Methylmorpholine (2.78 g, Aldrich) were added, under nitrogen, to a stirred solution of the product from Example 4(a) (5.0 g) in dry tetrahydrofuran (THF). The mixture was stirred at RT for four hours, then slowly added to liquid ammonia (excess) at -60° C. After one hour, the mixture was warmed to RT and stirred overnight.
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
5.28 g
Type
reactant
Reaction Step One
Quantity
2.78 g
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[N:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2N=N1.Cl.C(N=C=NC[CH2:18][CH2:19]N(C)C)C.CN1CC[O:27]CC1.N.[O:31]1[CH2:35][CH2:34][CH2:33][CH2:32]1>>[OH:31][C:35]1[CH:19]=[CH:18][C:32]([C:7]2([C:6]([NH2:2])=[O:27])[CH2:8][CH2:9][CH2:10][CH2:5]2)=[CH:33][CH:34]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.68 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
5.28 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Name
Quantity
2.78 g
Type
reactant
Smiles
CN1CCOCC1
Name
product
Quantity
5 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to RT
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
OC1=CC=C(C=C1)C1(CCCC1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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